molecular formula C18H8N4S4 B1588788 Tetrathiafulvalene-7,7,8,8-tetracyanoquinodimethane complex CAS No. 40210-84-2

Tetrathiafulvalene-7,7,8,8-tetracyanoquinodimethane complex

Cat. No. B1588788
CAS RN: 40210-84-2
M. Wt: 408.6 g/mol
InChI Key: OIXMVDHMELKBDX-UHFFFAOYSA-N
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Description

TTF-TCNQ is an organic metal-like charge transfer complex . It is included in the pores of the zeolite Y framework structure (NaY), each species individually and both together as charge-transfer complexes by absorption from the liquid phase .


Synthesis Analysis

TTF-TCNQ is synthesized with metallic conductivity . It has been widely studied for its physical and chemical properties and utilized in areas such as sensing, and organic electronics . A nanostructural TTF–TCNQ complex was prepared via a solution mixing route .


Molecular Structure Analysis

The structures of TTF-TCNQ are optimized by using density functional theory (DFT) at the M062X/6-311 g (d) level .


Physical And Chemical Properties Analysis

TTF-TCNQ is a particularly well-studied material as it was the first charge transfer complex that was synthesized with metallic conductivity . Since its creation, it has been widely studied for its physical and chemical properties and utilized in areas such as sensing, and organic electronics .

Scientific Research Applications

Catalyst for Electron Transfer Reactions

  • Scientific Field: Chemistry
  • Application Summary: TTF-TCNQ and its fluorinated analogue TTF-TCNQF4 have been used as catalysts for electron transfer reactions . The model reaction of ferricyanide ion reduction by thiosulfate ions was chosen for the study .
  • Methods of Application: The catalytic properties of both TTF-TCNQ and TTF-TCNQF4 were tested in the model reaction .
  • Results: Both materials were found to be catalytically active. The introduction of fluorinated TCNQ considerably enhanced the catalytic activity compared to TTF-TCNQ . TTF-TCNQF4 was highly stable under catalytic conditions and could be recovered and reused without any loss in performance for at least 10 catalytic cycles .

Organic Electronics

  • Scientific Field: Electronics
  • Application Summary: TTF-TCNQ is well known in the area of organic electronics .
  • Methods of Application: The physical and chemical properties of TTF-TCNQ have been widely studied and utilized in areas such as sensing, and organic electronics .
  • Results: Many derivatives of TTF have been employed with the TCNQ electron acceptor to pursue the discovery of new properties and applications .

Conductive Anode for Organic Solar Cells (OSCs)

  • Scientific Field: Solar Energy
  • Application Summary: TTF-TCNQ can be used to functionalize chemical vapor deposited (CVD) graphene and form a p-doped nanocomposite that finds potential application as a conductive anode for OSCs .
  • Methods of Application: TTF-TCNQ and graphene oxide are used to form a glassy electrode .
  • Results: The resulting p-doped nanocomposite can be used as a conductive anode for OSCs .

Electrochemical Sensors

  • Scientific Field: Sensor Technology
  • Application Summary: Electrochemical sensors can be developed by using TTF-TCNQ and graphene oxide .
  • Methods of Application: TTF-TCNQ and graphene oxide are used to form a glassy electrode for the detection of reduced glutathione (GSH) .
  • Results: The resulting sensor can detect reduced glutathione (GSH) .

High Performance Li-O2 Batteries

  • Scientific Field: Energy Storage
  • Application Summary: TTF may be linked with lithium chloride (LiCl) to form a precipitated layer on the lithium oxide (Li2O2) for the fabrication of high performance Li-O2 batteries .
  • Methods of Application: Bio-sourced carbon nanodots can be surface modified by TTF .
  • Results: The resulting material can be potentially used for electrochemical applications .

Amperometric Lactate Biosensor

  • Scientific Field: Biomedical Engineering
  • Application Summary: TTF-TCNQ has been used in sensor fabrication during amperometric lactate biosensor development .
  • Methods of Application: TTF-TCNQ is used in the fabrication of the biosensor .
  • Results: The resulting biosensor can be used for qualitative analysis of lactate accumulation in ischemic myocardium patients .

Reusable Catalysts for Electron Transfer Reactions

  • Scientific Field: Chemistry
  • Application Summary: TTF-TCNQ and its fluorinated analogue TTF-TCNQF4 have been used as reusable catalysts for electron transfer reactions .
  • Methods of Application: The model reaction of ferricyanide ion reduction by thiosulfate ions was chosen for the study .
  • Results: Both materials were found to be catalytically active. The introduction of fluorinated TCNQ considerably enhances the catalytic activity compared to TTF-TCNQ .

High-capacity Organic Rechargeable Battery System

  • Scientific Field: Energy Storage
  • Application Summary: TTF-TCNQ has been used in the development of high-capacity organic rechargeable battery systems .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The resulting battery systems are expected to have high capacity .

Reusable Catalysts for Electron Transfer Reactions

  • Scientific Field: Chemistry
  • Application Summary: TTF-TCNQ and its fluorinated analogue TTF-TCNQF4 have been used as reusable catalysts for electron transfer reactions .
  • Methods of Application: The model reaction of ferricyanide ion reduction by thiosulfate ions was chosen for the study .
  • Results: Both materials were found to be catalytically active. The introduction of fluorinated TCNQ considerably enhances the catalytic activity compared to TTF-TCNQ .

High-capacity Organic Rechargeable Battery System

  • Scientific Field: Energy Storage
  • Application Summary: TTF-TCNQ has been used in the development of high-capacity organic rechargeable battery systems .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The resulting battery systems are expected to have high capacity .

Functionalization of Chemical Vapor Deposited (CVD) Graphene

  • Scientific Field: Material Science
  • Application Summary: TTF-TCNQ can be used to functionalize chemical vapor deposited (CVD) graphene and form a p-doped nanocomposite .
  • Methods of Application: TTF-TCNQ and graphene oxide are used to form a glassy electrode .
  • Results: The resulting p-doped nanocomposite finds potential application as a conductive anode for organic solar cells (OSCs) .

Electrochemical Sensors for Reduced Glutathione (GSH) Detection

  • Scientific Field: Sensor Technology
  • Application Summary: Electrochemical sensors can be developed by using TTF-TCNQ and graphene oxide to form a glassy electrode for the detection of reduced glutathione (GSH) .
  • Methods of Application: TTF-TCNQ and graphene oxide are used to form a glassy electrode .
  • Results: The resulting sensor can detect reduced glutathione (GSH) .

Safety And Hazards

When handling TTF-TCNQ, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

This work opens up new avenues for investigating these types of materials for catalytic reactions . Based on DFT calculations, TTF-TCNQ is expected to have potential applications in organic photoelectric, electrochemical sensing, and supramolecular materials .

properties

IUPAC Name

2-[4-(dicyanomethylidene)cyclohexa-2,5-dien-1-ylidene]propanedinitrile;2-(1,3-dithiol-2-ylidene)-1,3-dithiole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4N4.C6H4S4/c13-5-11(6-14)9-1-2-10(4-3-9)12(7-15)8-16;1-2-8-5(7-1)6-9-3-4-10-6/h1-4H;1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIXMVDHMELKBDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C#N)C#N)C=CC1=C(C#N)C#N.C1=CSC(=C2SC=CS2)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H8N4S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50431724
Record name 2,2'-(Cyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile--2-(2H-1,3-dithiol-2-ylidene)-2H-1,3-dithiole (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrathiafulvalene 7,7,8,8-tetracyanoquinodimethane salt

CAS RN

40210-84-2
Record name 2,2'-(Cyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile--2-(2H-1,3-dithiol-2-ylidene)-2H-1,3-dithiole (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrathiafulvalene - 7,7,8,8-Tetracyanoquinodimethane Complex
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
W Hu, N Chen, D Chen, B Tong - ChemElectroChem, 2022 - Wiley Online Library
Organic electrode materials are potential energy storage materials for the next generation lithium batteries. Herein, carboxylate groups are installed to a conjugated tetrathiafulvalene (…
T Nakano - Polymer journal, 2010 - nature.com
Macromolecular conformation often has a significant effect on the properties of polymeric materials, and hence, conformational control in synthesizing a polymer is an important goal in …
Number of citations: 139 www.nature.com

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